molecular formula C16H15N3O4 B3019815 methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 712296-03-2

methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B3019815
CAS No.: 712296-03-2
M. Wt: 313.313
InChI Key: DKEZNBUOSFVVEK-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic framework with a pyran ring and a pyridine moiety. Key structural features include:

  • Substituents: A methyl ester at position 3, an amino group at position 2, a methyl group at position 7, and a pyridin-4-yl group at position 2.
  • Functional groups: The 5-oxo group contributes to hydrogen-bonding interactions, while the pyridin-4-yl substituent may influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-7-10-12(15(20)19-8)11(9-3-5-18-6-4-9)13(14(17)23-10)16(21)22-2/h3-7,11H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEZNBUOSFVVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and structural characteristics that contribute to its biological efficacy.

Structural Characteristics

The compound features a complex bicyclic structure that includes:

  • Pyridine and Pyran Rings : These fused rings enhance the compound's interaction with biological targets.
  • Functional Groups : The presence of an amino group, carbonyl group, and ester group contributes to its reactivity and potential biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa Cells : Preliminary studies indicate significant inhibition of cell proliferation.
  • Liver, Breast, Colon, and Lung Cancer Cell Lines : The compound has been assessed for its cytotoxic effects and showed promising results compared to standard drugs like doxorubicin.

The compound's mechanism of action may involve the inhibition of specific kinases such as EGFR and VEGFR-2, which are critical in cancer progression. For instance, derivatives of this compound have shown IC50 values as low as 0.15 µM against these targets, indicating strong inhibitory activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The structural motifs within the molecule may facilitate interactions with inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.

Synthesis Methods

The synthesis of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-y)-5,6-dihydro-[3,2-c]pyridine involves several multi-step organic reactions. Common methods include:

  • Catalytic Hydrogenation : Enhances yield and purity.
  • Microwave-Assisted Synthesis : Provides efficient reaction conditions for complex organic transformations.

These methods allow for the production of high-purity compounds suitable for biological testing.

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound:

  • In Vitro Anticancer Activity :
    • A study evaluated various derivatives against HeLa cells and reported significant cytotoxic effects .
    • Another research focused on liver and breast cancer cell lines showing IC50 values comparable to established chemotherapeutics .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict binding affinities to target enzymes such as DNA gyrase and MurD. These studies suggest favorable interactions that could lead to effective therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-amino-7,7-dimethyl-5-oxoSimilar core structure; different substitution patternContains additional methyl groups on the pyridine ring
Methyl 6-amino-4-isobutoxy-indoleIndole core instead of pyrano[3,2-c]pyridineDifferent heterocyclic framework but shares amino functionalities

The unique substitution pattern of methyl 2-amino-7-methyl-5-oxo allows it to participate in diverse biological interactions compared to structurally similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[3,2-c]pyridine derivatives exhibit structural diversity based on substituents at positions 4 and 5. Below is a comparative analysis of the target compound and its analogs:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position 4) Substituents (Position 6) Availability
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (Target) C₁₈H₁₇N₃O₄ 339.35 g/mol Pyridin-4-yl Hydrogen (unsubstituted) Not reported
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate C₂₂H₂₃ClN₂O₅ 430.89 g/mol 4-Chlorophenyl Oxolan-2-ylmethyl 19 mg
2-Amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile C₂₀H₁₆N₄O₃ 360.37 g/mol Furan-3-yl Pyridin-3-ylmethyl Not reported
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile C₂₇H₂₂ClN₃O₄ 496.94 g/mol 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl Hydrogen (unsubstituted) Not reported

Key Observations:

Substituent Effects: The pyridin-4-yl group in the target compound contrasts with pyridin-3-ylmethyl in and 4-chlorophenyl in . Pyridinyl substituents enhance π-π stacking in biological targets, while chlorophenyl groups increase lipophilicity .

Functional Group Impact: The methyl ester in the target compound and may improve metabolic stability compared to the cyano group in and , which is electron-withdrawing and may alter reactivity .

Synthetic Accessibility: Compounds with simpler substituents (e.g., pyridin-4-yl) are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with ketones, as described in . More complex analogs (e.g., ) require multi-step functionalization .

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